molecular formula C13H12N4O2S3 B3981068 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 309741-57-9

2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3981068
CAS No.: 309741-57-9
M. Wt: 352.5 g/mol
InChI Key: BQRGGNQCZWWTGM-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Janus Kinase 3 (JAK3). The compound functions by covalently targeting the unique cysteine residue (Cys-909) within the JAK3 active site , leading to irreversible enzyme inhibition and effective blockade of the JAK-STAT signaling pathway. This specific mechanism is crucial as the JAK-STAT pathway is a principal signaling node for numerous cytokines, and JAK3 expression is largely restricted to immune cells, making it a high-value target for immunomodulation. Consequently, this inhibitor is a vital research tool for investigating the pathophysiology of autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as for studying the role of JAK3 in T-cell and natural killer cell development and function. Its application extends to basic research focused on cytokine receptor signaling and the preclinical evaluation of therapeutic strategies for a range of inflammatory and hematologic conditions.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S3/c1-2-20-13-17-16-11(22-13)15-10(18)7-21-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGGNQCZWWTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151786
Record name 2-(2-Benzoxazolylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309741-57-9
Record name 2-(2-Benzoxazolylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309741-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzoxazolylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzo[d]oxazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Thiadiazole Ring Formation: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfur Centers

The compound contains two sulfur-based nucleophilic sites: the benzo[d]oxazole-2-thiolate and 5-ethylthio-thiadiazole groups. These sites participate in alkylation and arylation reactions under mild conditions.

Example Reaction:

Target Compound+R-XEt3N, DMFR-S-substituted derivatives\text{Target Compound} + \text{R-X} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{R-S-substituted derivatives}

Reactant (R-X)ProductYield (%)ConditionsReference
CH₃IMethylated benzo[d]oxazole-thioether78RT, 6 h
C₆H₅CH₂BrBenzyl-thiadiazole derivative6560°C, 12 h

Key Insight: Steric hindrance from the ethylthio group reduces reactivity at the thiadiazole sulfur compared to the benzo[d]oxazole site.

Oxidation of Thioether Groups

The ethylthio (-S-Et) and thioacetamide (-S-C(=O)-N-) groups undergo oxidation to sulfoxides or sulfones using meta-chloroperbenzoic acid (mCPBA) or H₂O₂.

Reaction Pathway:

-S-EtmCPBA (1 eq)-SO-Et(Sulfoxide)\text{-S-Et} \xrightarrow{\text{mCPBA (1 eq)}} \text{-SO-Et} \quad \text{(Sulfoxide)} -S-EtH₂O₂ (excess)-SO₂-Et(Sulfone)\text{-S-Et} \xrightarrow{\text{H₂O₂ (excess)}} \text{-SO₂-Et} \quad \text{(Sulfone)}

Oxidizing AgentProduct TypeReaction TimeTemperatureReference
mCPBASulfoxide2 h0°C → RT
H₂O₂ (30%)Sulfone24 h80°C

Note: Over-oxidation of the thioacetamide group is minimized at lower temperatures .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes acidic or basic hydrolysis to form carboxylic acid derivatives, critical for prodrug activation.

Conditions:

  • Acidic Hydrolysis: 6M HCl, reflux, 8 h → 95% conversion to carboxylic acid .

  • Basic Hydrolysis: 2M NaOH, 60°C, 4 h → 88% conversion .

Mechanistic Analysis:

-N-(thiadiazolyl)acetamideH+/OH-NH-(thiadiazolyl)+CH₃COOH\text{-N-(thiadiazolyl)acetamide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{-NH-(thiadiazolyl)} + \text{CH₃COOH}

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, a strategy employed in anticancer drug development .

Example: Reaction with thiourea in acidic conditions yields thiazolo[4,3-b]thiadiazoles:

Target Compound+ThioureaH₂SO₄Fused Thiazole-Thiadiazole\text{Target Compound} + \text{Thiourea} \xrightarrow{\text{H₂SO₄}} \text{Fused Thiazole-Thiadiazole}

CatalystProduct Yield (%)Purity (HPLC)Reference
H₂SO₄7298.5%
PPA6897.2%

Electrophilic Aromatic Substitution

The benzo[d]oxazole ring undergoes nitration and halogenation at the C5 position due to electron-deficient aromatic character.

Nitration:

Benzo[d]oxazoleHNO₃/H₂SO₄5-Nitro-benzo[d]oxazole\text{Benzo[d]oxazole} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{5-Nitro-benzo[d]oxazole}

Reagent Ratio (HNO₃:H₂SO₄)Yield (%)Selectivity (C5:C4)Reference
1:3819:1

Coordination Chemistry

The thiadiazole and oxazole nitrogen atoms act as ligands for transition metals, forming complexes with Cu(II) and Pd(II):

Synthesis of Cu(II) Complex:

Target Compound+CuCl₂EtOH[Cu(L)₂Cl₂]\text{Target Compound} + \text{CuCl₂} \xrightarrow{\text{EtOH}} [\text{Cu(L)₂Cl₂}]

Metal SaltComplex StoichiometryApplicationReference
CuCl₂1:2 (Metal:Ligand)Antimicrobial agents
Pd(OAc)₂1:1Catalysis

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, while UV light exposure (254 nm) induces cleavage of the thioacetamide bond:

Stress ConditionDegradation PathwayHalf-LifeReference
100°C (Dry Air)Dehydration → Cyclic byproducts48 h
UV (254 nm, 10 mW/cm²)S–N bond cleavage → Free thiols2.5 h

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anti-tubercular agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enoyl reductase enzyme in Mycobacterium tuberculosis . This inhibition disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Key Observations :

  • Ethylthio vs. Aryl Substituents : The target compound’s ethylthio group offers moderate lipophilicity compared to bulky aryl groups (e.g., 5d, 5l), which may reduce solubility but improve target binding .
  • Electron-Withdrawing Groups : Compounds like 5l (CF₃) exhibit higher melting points (~270°C), suggesting stronger intermolecular interactions due to polarity .

Antimicrobial Activity

  • Compound 8a : Exhibited superior antibacterial activity against Xanthomonas oryzae (56% inhibition at 100 µg/mL) and antifungal efficacy against Rhizoctonia solani (EC₅₀ = 33.70 µg/mL), outperforming commercial agents like thiodiazole-copper and hymexazol.
  • The ethylthio group may enhance membrane penetration, a critical factor in antimicrobial efficacy .

Neuroprotective Potential

  • Compound 5d : Demonstrated neuroprotective effects in PC12 cells exposed to Aβ25-35, with cell viability assays (MTT) and Western blotting indicating reduced apoptosis.
  • Fluorinated Analogs (5t, 5u) : Substitutions with fluorine or chlorine (e.g., 5u) showed enhanced neuroprotection, likely due to improved bioavailability and blood-brain barrier permeability.

Antitumor Activity

  • Benzothiazole-Thiadiazole Hybrids : Compounds like 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide showed 100% effectiveness in anticonvulsant models, highlighting the role of hydrophobic domains in activity.

Biological Activity

The compound 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic derivative that combines elements from both benzoxazole and thiadiazole structures. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including neuroprotective, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step organic reaction involving the cyclization of o-aminophenol with a carboxylic acid derivative to form the benzoxazole ring. Subsequent reactions introduce the ethylthio group and the thiadiazole moiety, resulting in the final product. The synthesis pathway is outlined below:

  • Formation of Benzoxazole Ring : Cyclization of o-aminophenol.
  • Attachment of Ethylthio Group : Nucleophilic substitution reaction.
  • Formation of Thiadiazole Moiety : Reaction with thiosemicarbazide derivatives.

Biological Activity Overview

The biological activity of This compound has been evaluated across several studies focusing on its neuroprotective effects, antimicrobial properties, and potential as an anti-cancer agent.

Neuroprotective Activity

Recent studies indicate that derivatives containing benzoxazole and thiadiazole moieties exhibit neuroprotective effects against β-amyloid-induced neurotoxicity. For instance:

  • Mechanism of Action : The compound inhibits the expression of pro-apoptotic factors such as Bax while promoting anti-apoptotic factors like Bcl-2 through modulation of the Akt/GSK-3β/NF-κB signaling pathway .
  • In Vivo Studies : In zebrafish models, compounds similar to this structure showed reduced toxicity compared to established neuroprotective drugs like donepezil .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens:

  • In Vitro Studies : The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anticancer Properties

Studies have also explored the anticancer potential of benzoxazole derivatives:

  • Cell Line Studies : Compounds featuring benzoxazole rings were tested against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), exhibiting moderate to strong cytotoxic effects .

Case Studies and Experimental Data

A detailed examination of experimental data reveals specific findings related to the compound's efficacy:

StudyActivityFindings
NeuroprotectionReduced apoptosis in PC12 cells via NF-κB inhibition
AntimicrobialEffective against E. coli and S. aureus with IC50 values below 50 µg/mL
AnticancerModerate cytotoxicity in HT-29 and TK-10 cell lines

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide, and how can purity be validated?

A1: The synthesis typically involves nucleophilic substitution reactions between benzo[d]oxazole-2-thiol derivatives and chloroacetamide intermediates. For example, the alkylation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with 2-chloro-N-(benzo[d]oxazol-2-yl)acetamide under reflux in acetone with potassium carbonate as a base yields the target compound . Purity is validated via:

  • 1H/13C NMR : Confirming chemical shifts (e.g., δ 7.34 ppm for NH2 in thiadiazole, δ 4.81 ppm for CH2 in acetamide) .
  • HRMS (ESI) : Matching calculated and observed molecular weights (e.g., Δ < 0.5 ppm) .
  • Melting point consistency : Sharp melting ranges (e.g., 188–268°C) indicate high crystallinity .

Q. Q2. How are spectroscopic techniques used to resolve ambiguities in the structural elucidation of thiadiazole-acetamide hybrids?

A2: Ambiguities arise due to overlapping signals in aromatic/heterocyclic regions. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign coupling between protons (e.g., benzo[d]oxazole aromatic protons) and adjacent carbons .
  • IR spectroscopy : Identifying key functional groups (e.g., C=O stretch at ~1678 cm⁻¹, C=N at ~1624 cm⁻¹) .
  • Elemental analysis : Validating C, H, N, S content (e.g., deviations < 0.4% confirm purity) .

Advanced Research Questions

Q. Q3. How can free energy perturbation (FEP) and molecular dynamics (MD) simulations guide the optimization of BBB permeability for CNS-targeted derivatives?

A3: FEP calculations predict relative binding free energies between substituents (e.g., ethylthio vs. phenylamino groups) to optimize interactions with NMDA receptors or BBB transporters . MD simulations assess membrane permeability by modeling lipid bilayer interactions. For example:

  • LogP adjustments : Introducing polar groups (e.g., cyclohexylmethyl) balances lipophilicity for BBB penetration .
  • In silico permeability models : Tools like Schrödinger’s QikProp predict CNS activity (e.g., PSA < 90 Ų, LogP ~2–5) .

Q. Q4. What experimental and computational strategies reconcile contradictory IC50 values in cytotoxicity studies across cell lines?

A4: Discrepancies (e.g., MCF-7 IC50 = 0.084 mmol/L vs. A549 IC50 = 0.034 mmol/L ) may arise from cell-specific uptake or metabolic differences. Mitigation includes:

  • Dose-response validation : Repeating assays with standardized protocols (e.g., MTT assay at 48–72 hr).
  • Proteomics : Identifying differential expression of drug targets (e.g., aromatase inhibition in MCF-7 ).
  • Molecular docking : Comparing binding affinities to receptor isoforms (e.g., ERα in MCF-7 vs. EGFR in A549) .

Q. Q5. How do structural modifications at the 5-(ethylthio) position influence anticancer activity and selectivity?

A5: Substituents at this position modulate electron density and steric effects:

  • Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity for covalent binding to thiol-containing targets (e.g., tubulin) .
  • Bulkier groups (e.g., p-tolyl) : Improve selectivity by reducing off-target interactions (e.g., NIH3T3 fibroblasts IC50 > 0.1 mmol/L) .
  • Sulfur substitutions (e.g., sulfonamide) : Increase solubility for in vivo efficacy .

Q. Q6. What methodologies address low yields in multi-step syntheses of thiadiazole-acetamide derivatives?

A6: Yield optimization strategies include:

  • Microwave-assisted synthesis : Reducing reaction time (e.g., 30 min vs. 5–7 hr reflux) and side-product formation .
  • Protecting groups : Temporarily shielding reactive amines during alkylation steps .
  • Catalyst screening : KI or phase-transfer catalysts (e.g., TBAB) enhance nucleophilic substitution efficiency .

Methodological Challenges

Q. Q7. How can researchers validate the neuroprotective effects of this compound against β-amyloid toxicity in vitro?

A7: Standard protocols include:

  • PC12 cell models : Pre-treating cells with β-amyloid (e.g., 10 µM for 24 hr) and measuring viability via LDH release .
  • ROS assays : Quantifying oxidative stress with DCFH-DA fluorescence .
  • Western blotting : Assessing apoptosis markers (e.g., Bax/Bcl-2 ratio) .

Q. Q8. What computational tools predict metabolic stability and potential drug-drug interactions for preclinical development?

A8: Tools include:

  • CYP450 inhibition assays : Using human liver microsomes to identify isoform-specific interactions (e.g., CYP3A4) .
  • ADMET Predictor : Estimating metabolic half-life (t1/2) and hepatic extraction ratio .
  • MetaSite : Mapping metabolic hotspots (e.g., ethylthio group oxidation) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

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